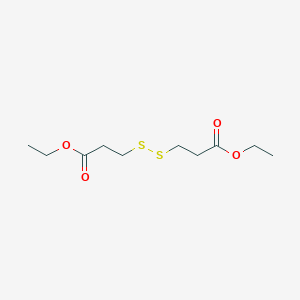

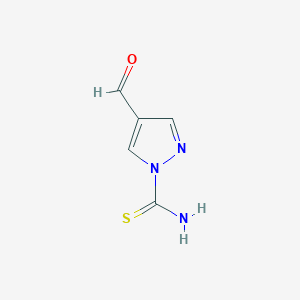

4-formyl-1H-pyrazole-1-carbothioamide

Übersicht

Beschreibung

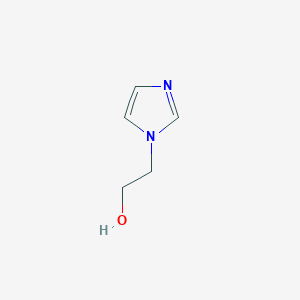

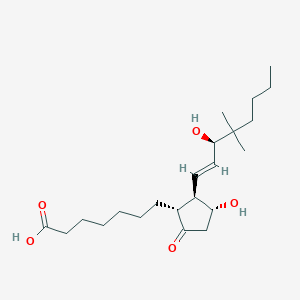

“4-formyl-1H-pyrazole-1-carbothioamide” is a compound that is part of the pyrazole family . Pyrazoles are a class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . This compound is a useful building block in organic synthesis .

Synthesis Analysis

The synthesis of 4,5-dihydro-1H-pyrazole-1-carbothioamides, which includes “4-formyl-1H-pyrazole-1-carbothioamide”, can be achieved via the multicomponent reaction of aryl aldehydes, acetophenones, and thiosemicarbazide in water in the presence of tetrabutylammonium hydroxide under microwave irradiation . This method aligns with the principles of green chemistry, including atom economy, facile execution, ease of diversification, and high reaction efficiency .Molecular Structure Analysis

Pyrazole derivatives, including “4-formyl-1H-pyrazole-1-carbothioamide”, have a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Chemical Reactions Analysis

The synthesis of “4-formyl-1H-pyrazole-1-carbothioamide” involves a multicomponent reaction of aryl aldehydes, acetophenones, and thiosemicarbazide . This reaction is facilitated by the use of tetrabutylammonium hydroxide under microwave irradiation .Wissenschaftliche Forschungsanwendungen

Synthesis of Diverse Pyrazole Derivatives

Pyrazole-containing compounds like 4-formyl-1H-pyrazole-1-carbothioamide are influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . They are used in forming various fused systems, predominantly bicyclic cores .

Biological Applications

4-formyl-1H-pyrazole-1-carbothioamide derivatives demonstrate promising antimicrobial , antiviral , anti-inflammatory , antitubercular and anti-amebic behaviors. These diverse biological applications make them valuable in the field of medicinal chemistry.

Therapeutic Applications for CNS Diseases

4,5-dihydro-1H-pyrazole-1-carbothioamides (DPCs), which can be synthesized from 4-formyl-1H-pyrazole-1-carbothioamide, are established as potent therapeutics for several CNS diseases such as Parkinson’s and Alzheimer’s by selective inhibition against both isoforms of monoamine oxidase .

Antidepressant Applications

This type of compounds stands out as an effective antidepressant , making them valuable in the field of neuropsychiatric disorders.

Anticancer Applications

4,5-dihydro-1H-pyrazole-1-carbothioamide derivatives have been described with superior anticancer activity against the MCF-7 (human breast) , HeLa (human cervix) , 5647 and T24 (human bladder) carcinoma cell lines.

Green Chemistry Applications

The synthesis of 4,5-dihydro-1H-pyrazole-1-carbothioamides via the multicomponent reaction of aryl aldehydes, acetophenones and thiosemicarbazide in water in the presence of tetrabutylammonium hydroxide under microwave irradiation is reported . This aligns with the principles of green chemistry that include atom economy, facile execution, ease of diversification and high reaction efficiency .

Wirkmechanismus

Target of Action

Related compounds, such as 4,5-dihydro-1h-pyrazole-1-carbothioamides, have been found to inhibit both isoforms of monoamine oxidase (mao), which play a crucial role in several cns diseases .

Mode of Action

It’s likely that it interacts with its targets in a similar manner to related compounds, leading to changes in the activity of those targets .

Biochemical Pathways

Given its potential inhibition of mao, it may impact neurotransmitter metabolism .

Pharmacokinetics

Related compounds have been studied using techniques such as nmr, hplc, lc-ms, and uplc , which could provide insights into the compound’s pharmacokinetics.

Result of Action

Related compounds have shown potent therapeutic effects for several cns diseases . Additionally, a molecular simulation study justified the potent in vitro antipromastigote activity of a related compound .

Zukünftige Richtungen

The future directions for “4-formyl-1H-pyrazole-1-carbothioamide” and similar compounds lie in their potential applications in the field of medicine and pharmaceuticals . Their synthesis aligns with the principles of green chemistry, making them environmentally friendly . Furthermore, their diverse and valuable synthetical, biological, and photophysical properties make them a promising area of research .

Eigenschaften

IUPAC Name |

4-formylpyrazole-1-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3OS/c6-5(10)8-2-4(3-9)1-7-8/h1-3H,(H2,6,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTKCAMFCJSYSPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1C(=S)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate](/img/structure/B157880.png)